molecular formula C17H14N2O5S B2503825 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide CAS No. 895461-28-6

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Katalognummer: B2503825
CAS-Nummer: 895461-28-6
Molekulargewicht: 358.37
InChI-Schlüssel: XFYJBLQBQIHBEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features an isoindole-1,3-dione core substituted with a methyl group at position 2 and an acetamide group at position 2. The benzenesulfonyl moiety is attached via a methylene bridge to the acetamide nitrogen. Its molecular formula is C₁₇H₁₄N₂O₅S, with a molecular weight of 366.37 g/mol (estimated).

Eigenschaften

IUPAC Name

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-19-16(21)12-8-5-9-13(15(12)17(19)22)18-14(20)10-25(23,24)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYJBLQBQIHBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the following steps:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the isoindoline core using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step is the acetylation of the sulfonylated isoindoline using acetic anhydride.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonyl and amide groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Source
Sulfonamide hydrolysis Acidic (e.g., H₂SO₄) or basic (e.g., NaOH)Benzenesulfonic acid + 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-amine
Amide hydrolysis Prolonged aqueous HClAcetic acid + free amine derivative of the isoindole-dione moiety

Key factors influencing hydrolysis rates include pH, temperature, and steric hindrance from the methyl group on the isoindole-dione ring.

Nucleophilic Substitution

The sulfonyl group facilitates nucleophilic displacement at the benzenesulfonyl moiety:

Nucleophile Conditions Product Source
Thiols DMF, 60°C, 12 hrsThioether derivatives (e.g., 2-[(4-chlorophenyl)sulfanyl] analogs)
Amines DIPEA, DCM, room temperatureSecondary sulfonamides (e.g., N-alkyl/aryl substituted benzenesulfonamides)

These reactions are critical for generating analogs with modified electronic or steric properties .

Oxidation and Reduction

Functional groups exhibit redox sensitivity:

Oxidation

  • Sulfonyl group : Resistant to further oxidation under standard conditions.

  • Isoindole-dione ring : May undergo epoxidation or hydroxylation under strong oxidants (e.g., mCPBA) .

Reduction

  • Amide group : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine.

  • Aromatic rings : Hydrogenation under high pressure yields partially saturated isoindole derivatives .

Cyclization and Rearrangement

The isoindole-dione core participates in cycloaddition and ring-expansion reactions:

Reaction Conditions Product Source
Diels-Alder cycloaddition Heat, dienophile (e.g., maleic anhydride)Fused bicyclic adducts
Ring-opening rearrangement Acidic methanol, 60°CSpirocyclic lactams or rearranged sulfonamides

Functional Group Interconversion

The acetamide and sulfonyl groups enable targeted modifications:

Reaction Reagents Outcome Source
Sulfonylation SOCl₂, R-OHSulfonate esters (e.g., methyl benzenesulfonate)
Amide alkylation Alkyl halides, K₂CO₃N-alkylated acetamide derivatives

Stability Under Synthetic Conditions

Critical stability considerations include:

  • Thermal degradation : Decomposition >150°C via cleavage of the sulfonamide bond.

  • Photolysis : UV light induces radical-mediated decomposition of the isoindole-dione ring .

Comparative Reactivity Table

Functional Group Reactivity Rank Dominant Reaction Pathways
SulfonamideHighHydrolysis, nucleophilic substitution
AcetamideModerateHydrolysis, alkylation
Isoindole-dioneLowCycloaddition, redox transformations

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including this compound, as promising anticancer agents. Research indicates that compounds with similar structures have shown significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. For instance, derivatives demonstrated IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, suggesting strong selectivity and potential for inducing apoptosis in cancer cell lines such as MDA-MB-231 .

Case Study : A study synthesized various benzenesulfonamide derivatives and evaluated their anticancer properties. The most potent compounds exhibited a significant increase in apoptosis markers in breast cancer cell lines, indicating that modifications to the sulfonamide structure can enhance anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar sulfonamide derivatives have shown efficacy against various bacterial strains by inhibiting key enzymes involved in bacterial metabolism. The mechanism often involves interference with carbonic anhydrases present in bacteria, which is critical for their growth and survival .

Case Study : In vitro studies demonstrated that certain benzenesulfonamide derivatives inhibited bacterial growth effectively, suggesting that the incorporation of the benzenesulfonyl moiety enhances antimicrobial properties .

Antidiabetic Potential

Another area of interest is the compound's potential as an antidiabetic agent. Research on related sulfonamides has indicated their ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. This inhibition can lead to lower postprandial blood glucose levels, making such compounds valuable in managing type 2 diabetes .

Case Study : A series of newly synthesized compounds were tested for their α-glucosidase inhibitory activity, showing moderate effects that suggest further exploration could yield effective antidiabetic agents .

Comparative Analysis of Related Compounds

To better understand the applications of 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, a comparative analysis with similar compounds is presented below:

Compound NameActivity TypeIC₅₀ (nM)Remarks
Compound AAnticancer10.93Selective for CA IX
Compound BAntimicrobial25.06Effective against Gram-positive bacteria
Compound CAntidiabetic-Moderate α-glucosidase inhibition
Compound DAnticancer3.92Broad-spectrum anticancer activity

Wirkmechanismus

The mechanism of action of 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Core Structure Analogues

Apremilast (CAS 608141-41-9)
  • Structure : (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide.
  • Key Differences :
    • Apremilast has a chiral center with a methoxy-ethoxy-phenyl group and a methylsulfonyl-ethyl chain, whereas the target compound lacks chirality and features a benzenesulfonyl group.
    • Molecular Weight : 460.50 g/mol (vs. 366.37 g/mol for the target).
    • Pharmacology : Apremilast is a PDE4 inhibitor used for psoriasis and arthritis due to its anti-inflammatory effects. The benzenesulfonyl variant’s biological activity is uncharacterized but may differ due to reduced steric bulk and altered electronic properties .
N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (CAS 2306-99-2)
  • Structure : Positional isomer of the target compound (acetamide at isoindol-5-yl vs. 4-yl).
  • Key Differences: Substitution at the 5-position may alter binding site accessibility compared to the 4-position. Molecular Weight: 218.07 g/mol (lower due to the absence of the benzenesulfonyl group).

Functional Group Analogues

N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (ZHAWOC5683)
  • Structure : Features a fluorophenylmethyl group and a hydroxypentyloxy-phenylacetamide.
  • Key Differences: The hydroxypentyloxy group enhances hydrophilicity, contrasting with the hydrophobic benzenesulfonyl group.
N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide (CAS 955601-58-8)
  • Structure : Contains a propan-2-ylsulfanyl group instead of benzenesulfonyl.
  • Molecular Weight: 368.5 g/mol (comparable to the target compound) .

Electronic and Pharmacokinetic Comparisons

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound Benzenesulfonyl 366.37 Sulfonyl, acetamide Uncharacterized
Apremilast Methylsulfonyl, ethoxy 460.50 Chiral center, PDE4 inhibition Anti-inflammatory
ZHAWOC5683 Hydroxypentyloxy ~500 (estimated) Hydroxyalkyl, fluorophenyl MMP inhibition
CAS 955601-58-8 Propan-2-ylsulfanyl 368.50 Sulfanyl Synthetic intermediate
CAS 2306-99-2 None (5-yl isomer) 218.07 Acetamide Intermediate
  • Solubility : Benzenesulfonyl groups typically reduce aqueous solubility compared to hydroxyl or alkyloxy substituents (e.g., ZHAWOC5683) .
  • Bioactivity : Sulfonyl groups are common in protease inhibitors and receptor antagonists, suggesting the target compound could interact with similar targets .

Research Implications and Gaps

  • Synthetic Accessibility : The target compound’s benzenesulfonyl group may require selective sulfonation or coupling steps, contrasting with Apremilast’s multi-step chiral synthesis .
  • Therapeutic Potential: Structural similarities to Apremilast and MMP inhibitors suggest possible applications in inflammation or oncology, but empirical data are lacking.
  • SAR Insights : Positional isomerism (4-yl vs. 5-yl) and substituent electronic effects (sulfonyl vs. sulfanyl) warrant further exploration to optimize target affinity .

Biologische Aktivität

The compound 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzenesulfonyl group and an isoindole moiety. The molecular formula is C16H16N2O4SC_{16}H_{16}N_{2}O_{4}S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity. The structural characteristics are crucial for understanding its interaction with biological targets.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC16H16N2O4SC_{16}H_{16}N_{2}O_{4}S
Sulfonamide GroupBenzenesulfonyl
Isoindole Moiety2-Methyl-1,3-dioxo-2,3-dihydro-1H
Functional GroupsAcetamide, Dioxo

Research indicates that sulfonamides, including the compound , may exert their effects through various mechanisms:

  • Calcium Channel Modulation : Some studies suggest that sulfonamides can act as calcium channel inhibitors. This property may influence cardiovascular dynamics by altering perfusion pressure and coronary resistance .
  • Antimicrobial Activity : Sulfonamide derivatives are traditionally known for their antimicrobial properties. The presence of the sulfonamide group allows these compounds to inhibit bacterial growth by interfering with folate synthesis .
  • Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Study on Perfusion Pressure

A recent study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure. The experimental design included several compounds at a concentration of 0.001 nM over a time span of 3 to 18 minutes. The results indicated significant changes in perfusion pressure when treated with specific sulfonamides.

Table 2: Effects of Sulfonamides on Perfusion Pressure

CompoundEffect on Perfusion Pressure (Mean ± SE)
Control (Krebs-Henseleit solution only)Baseline
BenzenesulfonamideDecrease
Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)Moderate decrease
Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)Significant decrease (p = 0.05)

These findings suggest that certain derivatives may interact with biomolecules affecting cardiovascular parameters .

Docking Analysis

In silico docking studies have been conducted to predict the interaction of the compound with calcium channels using protein models. The results indicated favorable binding affinities, suggesting that this compound could potentially act as a calcium channel blocker .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its efficacy and safety profile.

Table 3: Predicted Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
BioavailabilityModerate
MetabolismLiver (CYP450 involvement)
ExcretionRenal

These predictions are based on computational models that simulate drug behavior in biological systems .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzenesulfonyl and isoindole moieties under anhydrous conditions .

Cyclization : Optimize reaction time (6–12 hours) and temperature (60–80°C) to form the isoindole-1,3-dione ring .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements (≥70%) require strict moisture control and inert atmospheres .

  • Common Challenges :

  • By-product formation due to incomplete sulfonylation. Mitigate via TLC monitoring and excess sulfonyl chloride .
  • Low solubility of intermediates in polar solvents; use DMF or DMSO for solubilization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Key Techniques :

  • NMR : Confirm regiochemistry via <sup>1</sup>H-NMR (e.g., isoindole NH at δ 10.2–10.8 ppm) and <sup>13</sup>C-NMR (carbonyl peaks at δ 165–175 ppm) .
  • IR : Detect sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .
  • MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]<sup>+</sup> at m/z 385.08) .
    • Data Interpretation : Cross-reference experimental spectra with computational predictions (e.g., Gaussian DFT) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against specific targets?

  • Experimental Design :

  • Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., isoindole derivatives inhibit PARP or HDACs) .
  • Assays :
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) with IC₅₀ determination via dose-response curves .
  • Cellular Activity : Test cytotoxicity in cancer lines (e.g., MCF-7, HeLa) using MTT assays; compare to positive controls (e.g., doxorubicin) .
    • Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate potency metrics. Address variability with triplicate replicates and ANOVA .

Q. What strategies resolve contradictions in binding affinity data across different assay platforms?

  • Case Study : Discrepancies between SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) results may arise from:

  • Buffer Conditions : Adjust ionic strength (e.g., 150 mM NaCl) to minimize nonspecific interactions .
  • Ligand Stability : Confirm compound integrity in assay buffers via LC-MS .
    • Resolution : Perform orthogonal assays (e.g., fluorescence polarization) and validate with X-ray crystallography if co-crystals are obtainable .

Q. How does the compound’s stability under oxidative/reductive conditions impact its pharmacokinetic profile?

  • Stability Testing :

  • Oxidative Stress : Incubate with H₂O₂ (1–5 mM) in PBS (pH 7.4) at 37°C; monitor degradation via HPLC at 0, 6, 24 hours .
  • Reductive Environments : Treat with glutathione (5 mM) and assess metabolite formation (e.g., sulfonyl reduction to thiols) .
    • Implications : Poor oxidative stability may limit oral bioavailability; consider prodrug strategies (e.g., esterification) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.